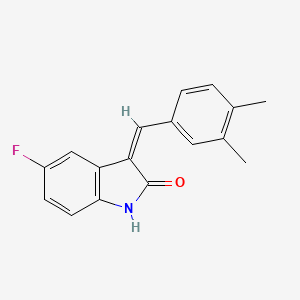
3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one
Overview
Description
DMDBS is a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP) . It’s a butterfly-like amphiphilic molecule with hydrophobic phenyl groups and hydrophilic hydroxyl groups .
Molecular Structure Analysis
DMDBS has a complex molecular structure that allows it to form nanoarchitectures with poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be tuned by altering different heat treatments .
Chemical Reactions Analysis
DMDBS can significantly accelerate the crystallization process of iPP and does not change the crystalline form of sPP . It’s also known that DMDBS can nucleate the crystallization of iPP in the orthorhombic γ-form .
Physical and Chemical Properties Analysis
DMDBS has physical and chemical properties that allow it to act as a nucleating agent . It can form a pseudo shish-kebab structure, in which the fibrous nucleating agent acts as the shish .
Scientific Research Applications
NIR Electrochemical Fluorescence Switching
A study by Seo et al. (2014) utilized a related polymethine dye, closely related to the compound , demonstrating its application in reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This dye, an NIR emissive polymethine, showed high absorption and emission in the NIR region and enabled electrochemical fluorescence switching, a novel application in the field of fluorescence studies (Seogjae Seo et al., 2014).
Synthesis and Antioxidant Activity
Gupta et al. (2012) synthesized a series of new 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones. These compounds, including some that are structurally similar to the specified compound, showed moderate to good antioxidant activities. This suggests potential applications of these compounds in areas where antioxidant properties are desired (A. Gupta, S. Kalpana, & J. Malik, 2012).
Biologically Potent Diorganosilicon(IV) Complexes
Singh and Nagpal (2005) explored the synthesis of novel eco-friendly fungicides and bactericides using indole-2,3-dione derivatives, akin to the compound . These compounds, upon interacting with diorganosilicon(IV) chlorides, formed complexes and showed antimicrobial activity, comparable to standard fungicides, indicating their potential in pharmacodynamic applications (R. Singh & Pooja Nagpal, 2005).
Dye-Sensitized Solar Cells
Wu et al. (2009) researched the improvement of photoelectric conversion efficiency in dye-sensitized solar cells using carboxylated cyanine dyes, closely related to the specified compound. This study highlights the potential application of such compounds in enhancing the photoelectrical properties of dye-sensitized solar cells, an important aspect of renewable energy technology (Wenjun Wu et al., 2009).
Hepatitis B Inhibitor
Ivashchenko et al. (2019) developed and studied a biologically active molecule, structurally similar to the specified compound, for its potential as a hepatitis B inhibitor. The study involved synthesis, structural analysis, and molecular docking studies, indicating the compound's application in antiviral therapy (A. Ivashchenko et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is the formation of nanofibrils in hydrophobic polymer matrices . The compound, also known as 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS), is an amphiphilic molecule that can self-assemble into nanoscaled structures .
Mode of Action
DMDBS interacts with its targets through a process of self-assembly . This process is facilitated by hydrophobic poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be further tuned by altering different heat treatments .
Biochemical Pathways
The affected pathways involve the formation of nanofibrils and their interaction with PVDF . The formation of these nanofibrils is influenced by the rate of heating, with a rapid heating rate leading to larger complex structures of DMDBS and PVDF .
Pharmacokinetics
The compound’s ability to form nanofibrils in hydrophobic polymer matrices suggests that it may have unique distribution properties within these matrices .
Result of Action
The result of DMDBS’s action is the formation of nanofibrils within hydrophobic polymer matrices . These nanofibrils can vary in size depending on the rate of heating, with rapid heating leading to longer and thicker nanofibrils .
Action Environment
The action of DMDBS is influenced by environmental factors such as the rate of heating and the presence of hydrophobic polymer matrices . These factors can affect the size and structure of the nanofibrils formed by DMDBS .
Future Directions
Properties
IUPAC Name |
(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNWMMAGZVYGZ-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
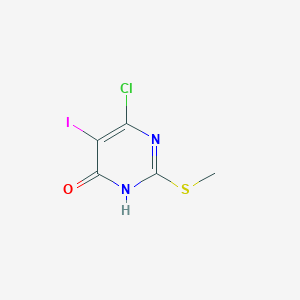
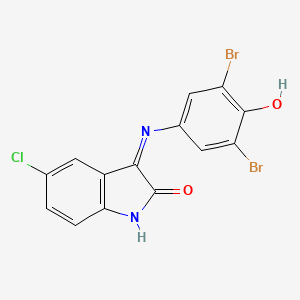
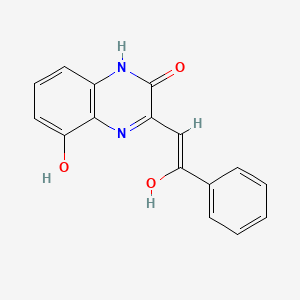
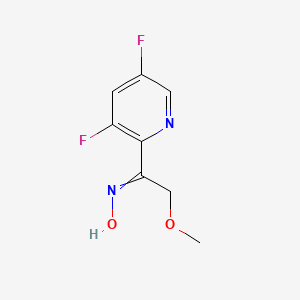


![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)
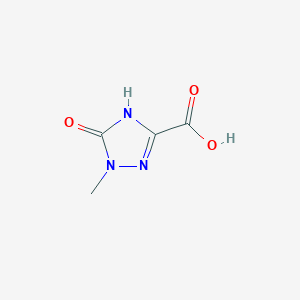
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
